5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine
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Overview
Description
5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine: is a heterocyclic compound with the molecular formula C6H9ClN4 and a molecular weight of 172.62 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with chlorine, hydrazinyl, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine typically involves the reaction of 2,6-dimethylpyrimidine with hydrazine hydrate in the presence of a chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing reaction times and improving yields . This method is advantageous for industrial applications due to its scalability and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base or acid catalyst.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidation of the hydrazinyl group can lead to the formation of azo or azoxy compounds.
Reduction Products: Reduction can yield hydrazine derivatives or fully reduced amines.
Scientific Research Applications
Chemistry: 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds . Its reactivity makes it valuable for creating libraries of compounds for screening in various chemical reactions.
Biology and Medicine: Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes . Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of these products.
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
- 4-Hydrazino-2,6-dimethylpyrimidine
- 5-Chloro-2,6-dimethyl-4(3H)-pyrimidone
- 5-Chloro-2,4-dimethyl-6-((phenylsulfonyl)amino)pyrimidine
Comparison: Compared to these similar compounds, 5-Chloro-4-hydrazinyl-2,6-dimethylpyrimidine is unique due to the presence of both chlorine and hydrazinyl groups on the pyrimidine ring. This dual functionality enhances its reactivity and allows for a broader range of chemical transformations
Properties
Molecular Formula |
C6H9ClN4 |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
(5-chloro-2,6-dimethylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C6H9ClN4/c1-3-5(7)6(11-8)10-4(2)9-3/h8H2,1-2H3,(H,9,10,11) |
InChI Key |
GMQFSPXWIHFXCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NN)Cl |
Origin of Product |
United States |
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